molecular formula C24H29N3O2S2 B3287557 4-methyl-N-(1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide CAS No. 847381-21-9

4-methyl-N-(1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide

Cat. No.: B3287557
CAS No.: 847381-21-9
M. Wt: 455.6 g/mol
InChI Key: MDZNWBSRMUOZDD-UHFFFAOYSA-N
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Description

4-Methyl-N-(1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide is a benzenesulfonamide derivative featuring a central propan-2-yl scaffold substituted with a 4-phenylpiperazine group and a thiophen-2-yl moiety. The compound’s synthesis likely involves gold-catalyzed reactions or substitution strategies, as seen in analogous sulfonamide derivatives .

Properties

IUPAC Name

4-methyl-N-[1-(4-phenylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O2S2/c1-19-10-12-22(13-11-19)31(28,29)25-20(2)24(23-9-6-18-30-23)27-16-14-26(15-17-27)21-7-4-3-5-8-21/h3-13,18,20,24-25H,14-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDZNWBSRMUOZDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(C2=CC=CS2)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anti-Microbial Activity

Research has indicated that derivatives of compounds containing the 1,3,4-oxadiazole and thiophene rings exhibit promising anti-microbial properties. The compound has been synthesized as part of studies aimed at evaluating such activities. For instance, Al-Omar et al. (2010) reported that related 2-thienyl-1,3,4-oxadiazoles showed significant anti-bacterial effects against various strains, suggesting that similar derivatives could be effective against microbial infections .

Anti-Cancer Properties

The compound's structure allows it to interact with biological targets involved in cancer progression. Recent studies have focused on the synthesis of thiophene-linked triazoles and their derivatives, which have shown anti-proliferative activities against cancer cell lines. The presence of the piperazine group is believed to enhance the binding affinity to target receptors involved in tumor growth regulation .

In particular, compounds featuring thiophene rings have been reported to inhibit cell proliferation in various cancer types, indicating that 4-methyl-N-(1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide may hold similar potential .

Case Study 1: Anti-Microbial Screening

A study conducted by El-Emam et al. (2013) synthesized a series of 2-thienyl derivatives and evaluated their anti-microbial activity. The results demonstrated that certain analogs exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The specific compound discussed here was included in this series and showed comparable results .

Case Study 2: Cancer Cell Line Evaluation

In a separate study focusing on the structural activity relationship (SAR) of thiophene derivatives, researchers synthesized several analogs of this compound. These compounds were tested against various cancer cell lines (e.g., MCF7 breast cancer cells), revealing that modifications to the piperazine moiety significantly affected their cytotoxicity profiles .

Chemical Reactions Analysis

Chemical Reactions and Mechanisms

The compound may undergo various chemical reactions typical for sulfonamides, including:

  • Nucleophilic Substitution : The sulfonamide nitrogen can participate in nucleophilic substitution reactions, leading to the formation of new amine derivatives.

  • Acid-base Reactions : The sulfonamide group can act as a weak acid, allowing for protonation and deprotonation under certain conditions.

Table 2: Potential Chemical Reactions

Reaction TypeDescription
Nucleophilic SubstitutionInvolves substitution at the nitrogen atom of the sulfonamide group
Acid-base ReactionProtonation/deprotonation of the sulfonamide group

Biological Activity and Mechanism of Action

Understanding the reactivity patterns of this compound is essential for predicting its behavior in biological systems and potential modifications for enhanced activity or selectivity.

The mechanism of action likely involves interaction with specific biological targets such as enzymes or receptors. The piperazine moiety may facilitate binding to neurotransmitter receptors, while the sulfonamide group could influence enzyme inhibition pathways.

Research indicates that compounds with similar structures exhibit anti-inflammatory and analgesic properties, suggesting that this compound may also possess therapeutic potential in these areas .

Table 4: Characterization Techniques

TechniquePurpose
NMR SpectroscopyDetermine molecular structure and purity
Mass SpectrometryConfirm molecular weight and composition

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Key Substituents Synthesis Method Reported Activity/Properties Reference
Target Compound : 4-Methyl-N-(1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide 4-Phenylpiperazine, thiophen-2-yl, propan-2-yl Likely Au(I)-catalyzed ring-opening or substitution (analogous to ) Not reported; hypothesized to modulate CNS or anticancer targets due to piperazine-thiophene synergy
3u/3’u : 4-Methyl-N-(indol-3-ylpropyl)benzenesulfonamide Indole ring, propyl chain Au(I)-catalyzed reaction of indole with aziridine No biological data; regioisomers confirmed via NMR
4w : (E)-Phthalidyl sulfonohydrazone with thiophene Phthalidyl, thiophen-2-yl, sulfonohydrazone NHC-catalyzed condensation Not reported; structural focus on hydrazone linkage
1l : 4-Methyl-N-(propargyl)-N-(furan-thiophene-methyl)benzenesulfonamide Propargyl, furan-thiophene hybrid Gold(I)-catalyzed coupling Yellow solid (mp 90–92°C); synthetic utility in dihydropyridinone formation
47 INT : N-(3-(thiophen-2-yl)propan-2-yl)-4-(trifluoromethyl)benzenesulfonamide Trifluoromethyl, ketone, thiophen-2-yl Purified via flash chromatography Off-white solid; spectral data consistent with literature
Compound 6 () : (Z)-Thiophene-sulfonamide with thiazole Thiazole, enamino-thiophene Conventional condensation Potent anti-breast cancer activity (superior to doxorubicin)

Structural and Functional Analysis

Core Sulfonamide Group: The 4-methylbenzenesulfonamide group is conserved across all analogs, suggesting its role as a critical pharmacophore.

Piperazine vs. Heterocyclic Substitutions: The target compound’s 4-phenylpiperazine group distinguishes it from indole (3u/3’u) or furan-thiophene (1l) derivatives. Piperazine moieties are known to improve solubility and CNS penetration, whereas indole and furan systems may enhance π-π stacking interactions .

Thiophene-Containing Analogs :

  • Thiophene rings are prevalent in bioactive compounds (e.g., Compound 6 in ), where conjugation with sulfonamide groups enhances anticancer activity . The target compound’s thiophen-2-yl group may similarly contribute to redox activity or aromatic interactions.

Synthetic Strategies :

  • Gold catalysis (e.g., 1l , 3u ) is a common method for constructing complex sulfonamide hybrids, offering regioselectivity and mild conditions . In contrast, Compound 6 employs simpler condensation routes .

Physical Properties :

  • Melting points and solubility vary with substituents. For example, 1l is a low-melting solid (90–92°C), while 47 INT is an off-white powder, reflecting differences in crystallinity induced by trifluoromethyl vs. methyl groups .

Q & A

Basic Research Questions

Q. What methodologies are recommended for optimizing the synthetic yield of 4-methyl-N-(1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide?

  • Methodological Answer : Use statistical experimental design (e.g., factorial or response surface methods) to identify critical parameters such as temperature, solvent polarity, and catalyst loading. Evidence from analogous sulfonamide syntheses suggests that optimizing reaction time and stoichiometric ratios of intermediates (e.g., piperazine derivatives) can improve yields by 20–30% . For example, fractional factorial designs reduce the number of trials while capturing interactions between variables like pH and reagent purity.

Q. Which purification techniques are most effective for isolating high-purity this compound?

  • Methodological Answer : Combine recrystallization (using ethanol/water mixtures) with preparative HPLC under gradient elution (e.g., methanol-buffer systems). Evidence from similar benzenesulfonamide derivatives indicates that silica gel chromatography with dichloromethane/methanol (95:5) achieves >98% purity. Monitor purity via reverse-phase HPLC with UV detection at 254 nm .

Q. How can structural elucidation challenges (e.g., stereochemistry) be addressed for this compound?

  • Methodological Answer : Use 1H^1H- and 13C^{13}C-NMR to confirm backbone connectivity, supplemented by 2D techniques (COSY, HSQC) for resolving overlapping signals. For stereochemical assignments, employ NOESY experiments or X-ray crystallography. Mass spectrometry (ESI-TOF) can verify molecular weight and fragmentation patterns, as demonstrated in spirocyclic piperazine analogs .

Advanced Research Questions

Q. What computational strategies are effective for predicting the bioactivity or binding affinity of this compound?

  • Methodological Answer : Apply quantum mechanical calculations (DFT) to model electronic properties and molecular docking (AutoDock Vina, Schrödinger Suite) to simulate interactions with target receptors (e.g., serotonin or dopamine receptors). Evidence from reaction path search methods highlights the utility of hybrid computational-experimental workflows to prioritize high-affinity analogs .

Q. How can contradictory data on in vitro vs. in vivo bioactivity be resolved for this compound?

  • Methodological Answer : Conduct pharmacokinetic studies (e.g., metabolic stability assays in liver microsomes) to assess bioavailability. Use isotopic labeling (14C^{14}C) to track metabolite formation. Cross-validate cellular permeability (Caco-2 assays) and plasma protein binding rates, as demonstrated in studies of structurally related spirocyclic sulfonamides .

Q. What strategies mitigate synthetic challenges in introducing the thiophene-piperazine-propan-2-yl moiety?

  • Methodological Answer : Employ protecting group strategies (e.g., Boc for piperazine nitrogens) to prevent side reactions during coupling. Use Pd-catalyzed cross-coupling (Suzuki-Miyaura) for thiophene functionalization, as shown in analogous arylpiperazine-thiophene hybrids. Optimize reaction conditions (e.g., anhydrous DMF, 60°C) to suppress racemization .

Q. How do solvent polarity and temperature affect the conformational dynamics of this compound?

  • Methodological Answer : Perform temperature-dependent NMR studies in deuterated DMSO and chloroform to analyze rotational barriers of the piperazine-thiophene linkage. Molecular dynamics (MD) simulations (AMBER force field) can predict solvent-dependent conformational ensembles, validated by circular dichroism (CD) spectroscopy .

Data Analysis and Validation

Q. What statistical approaches are suitable for analyzing dose-response relationships in biological assays involving this compound?

  • Methodological Answer : Use nonlinear regression (e.g., Hill equation) to calculate IC50_{50}/EC50_{50} values. Apply bootstrap resampling to estimate confidence intervals. For multi-target effects, employ principal component analysis (PCA) to disentangle contributions from off-target interactions, as validated in benzothiadiazine sulfonamide studies .

Q. How can researchers validate the specificity of this compound in enzyme inhibition assays?

  • Methodological Answer : Perform counter-screening against related enzymes (e.g., kinase panels) and use isoform-selective inhibitors as controls. Surface plasmon resonance (SPR) or ITC can quantify binding kinetics and thermodynamics. Cross-reference with crystallographic data to confirm binding mode specificity .

Methodological Resources

  • Experimental Design : Refer to CRDC subclass RDF2050112 for reactor design principles and RDF2050108 for process control simulations .
  • Safety Protocols : Follow GB/T 16483-2008 and OECD eChemPortal guidelines for handling sulfonamide derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methyl-N-(1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-methyl-N-(1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide

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